molecular formula C16H12N4O3 B5313192 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

Cat. No. B5313192
M. Wt: 308.29 g/mol
InChI Key: OIVTZSWUFKCGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid involves the inhibition of GSK-3β, a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. This leads to the activation of downstream signaling pathways, such as the caspase-3 pathway, which ultimately results in cell death.
Biochemical and Physiological Effects:
4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, induction of apoptosis, reduction of oxidative stress, and inhibition of viral replication. In addition, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid is its specificity towards GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to have off-target effects on other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), which can complicate its use in lab experiments. In addition, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. One potential direction is the development of more potent and selective GSK-3β inhibitors based on the structure of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid. Another direction is the investigation of the role of GSK-3β in other diseases, such as diabetes and cardiovascular diseases. Furthermore, the potential use of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, should be explored further. Finally, the development of more efficient synthesis methods for 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid and its derivatives could facilitate its use in future research.
Conclusion:
In conclusion, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, or 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to inhibit the activity of GSK-3β, induce apoptosis, reduce oxidative stress, and inhibit viral replication. However, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid also has limitations, including off-target effects and poor solubility. Future research on 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid should focus on the development of more potent and selective GSK-3β inhibitors, investigation of the role of GSK-3β in other diseases, and exploration of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is a white crystalline solid with a melting point of 315-317°C.

Scientific Research Applications

4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the regulation of cell proliferation and apoptosis. 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In neurodegenerative diseases, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In infectious diseases, 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid has been shown to inhibit the replication of viruses such as hepatitis C virus and dengue virus.

properties

IUPAC Name

4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(19-13-6-4-11(5-7-13)16(22)23)12-2-1-3-14(8-12)20-9-17-18-10-20/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVTZSWUFKCGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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